2-((5-chloro-1H-1,2,4-triazol-3-yl)sulfonyl)ethanol
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Description
“2-((5-chloro-1H-1,2,4-triazol-3-yl)sulfonyl)ethanol” is a compound that contains a 1,2,4-triazole ring. Compounds containing a triazole are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Synthesis Analysis
The synthesis of 1,2,4-triazole compounds has attracted much attention due to their significant biological activities . The synthesis methods of triazole compounds from various nitrogen sources have been summarized in the past 20 years . The synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .
Scientific Research Applications
Antimicrobial Activity
1,2,4-Triazole derivatives have demonstrated significant antimicrobial properties. Researchers have explored their potential as antibacterial and antifungal agents. The compound may exhibit similar activity due to its 1,2,4-triazole core structure .
Anticancer Potential
1,2,4-Triazoles have attracted attention for their potential anticancer effects. They interact with biological receptors through hydrogen bonding and dipole interactions. The compound’s N–C–S linkage could contribute to its activity against cancer cells .
Anti-Inflammatory and Antioxidant Properties
Studies suggest that 1,2,4-triazoles possess anti-inflammatory and antioxidant activities. These properties make them relevant for drug discovery and therapeutic interventions .
Organic Catalysts
The unique structure of 1,2,4-triazoles allows them to serve as organic catalysts. Researchers have explored their use in various chemical transformations .
Materials Sciences
1,2,4-Triazole-containing compounds find applications in materials science. Their properties make them suitable for designing functional materials, such as sensors, polymers, and coatings .
Molecular Target Binding
Molecular docking studies can assess the compound’s ability to bind to specific targets. For instance, investigating its interaction with lanosterol 14α-demethylase (CYP51) could provide insights into potential antifungal activity .
Synthetic Approaches
Various synthetic methods exist for accessing 1,2,4-triazole scaffolds. Researchers have reported multistep routes to synthesize these compounds, providing access to a wide range of derivatives .
Analytical Uses
While not directly related to drug discovery, 1,2,4-triazoles also find applications in analytical chemistry. Their spectral properties and reactivity make them useful in analytical techniques .
properties
IUPAC Name |
2-[(3-chloro-1H-1,2,4-triazol-5-yl)sulfonyl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN3O3S/c5-3-6-4(8-7-3)12(10,11)2-1-9/h9H,1-2H2,(H,6,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCMMSSQAWWXDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)C1=NC(=NN1)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-chloro-1H-1,2,4-triazol-3-yl)sulfonyl)ethanol |
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